molecular formula C6H4N2O3S B1199087 4-Diazoniobenzenesulfonate CAS No. 305-80-6

4-Diazoniobenzenesulfonate

Cat. No.: B1199087
CAS No.: 305-80-6
M. Wt: 184.17 g/mol
InChI Key: UEUIKXVPXLWUDU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is a derivative of benzenesulfonate , which suggests that it may interact with similar biological targets

Mode of Action

As a diazonium compound, it may undergo reactions typical of this class of compounds, such as coupling reactions with phenols and aromatic amines . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given its structural similarity to benzenesulfonate , it may be involved in similar biochemical pathways.

Result of Action

As a diazonium compound, it may form azo compounds through coupling reactions, which could potentially have various effects on cellular function . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 4-Diazoniobenzenesulfonate . .

Biochemical Analysis

Biochemical Properties

4-Diazoniobenzenesulfonate plays a significant role in biochemical reactions, particularly in the identification of γ-carboxyglutamic acid-containing proteins . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteins in crude extracts, aiding in the identification and analysis of these proteins . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the target biomolecules, facilitating their detection and analysis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can act as a hapten, a small molecule that elicits an immune response only when attached to a large carrier such as a protein . This property makes it useful in immunological studies, where it can be used to study the immune response and the role of specific proteins in this process.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action . This binding can result in the modulation of enzyme activity, either inhibiting or activating specific enzymes, which in turn affects various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as aiding in the identification of specific proteins. At higher doses, it can have toxic or adverse effects . Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels. It is important to carefully control the dosage to avoid potential toxicity and ensure the desired effects are achieved.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is primarily based on its ability to form stable complexes with enzymes, modulating their activity and influencing the overall metabolic process. This can lead to changes in the levels of specific metabolites, which can be detected and analyzed in biochemical studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization within the cell . The compound’s distribution can affect its localization and accumulation, influencing its overall activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its location within the cell

Preparation Methods

4-Diazoniobenzenesulfonate is typically synthesized through the diazotisation of 4-aminobenzenesulfonic acid. The reaction involves treating 4-aminobenzenesulfonic acid with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures . The reaction conditions must be carefully controlled to prevent decomposition of the diazonium salt.

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

4-Diazoniobenzenesulfonate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, azo coupling reactions typically yield azo dyes, which are widely used in the textile industry.

Comparison with Similar Compounds

4-Diazoniobenzenesulfonate is unique due to its sulfonate group, which enhances its solubility in water and its reactivity in various chemical reactions. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

4-diazoniobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIKXVPXLWUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2154-66-7 (Parent)
Record name p-Diazobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID201024057
Record name 4-Benzenediazoniumsulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305-80-6
Record name Diazotized sulfanilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Diazobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-sulfo-, inner salt
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Benzenediazoniumsulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-diazobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
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Record name P-DIAZOBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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